molecular formula C13H9Cl3N2O B6034344 N-(5-chloropyridin-2-yl)-2-(2,6-dichlorophenyl)acetamide

N-(5-chloropyridin-2-yl)-2-(2,6-dichlorophenyl)acetamide

Cat. No.: B6034344
M. Wt: 315.6 g/mol
InChI Key: VBURAYADUYEQIF-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-(2,6-dichlorophenyl)acetamide is a chemical compound that belongs to the class of acetamides This compound is characterized by the presence of a chloropyridine ring and a dichlorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-(2,6-dichlorophenyl)acetamide typically involves the reaction of 5-chloropyridine-2-amine with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2-(2,6-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-(2,6-dichlorophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloropyridin-2-yl)-2-(2,6-dichlorophenyl)acetamide
  • N-(5-chloropyridin-2-yl)-2-(3,5-dichlorophenyl)acetamide
  • N-(5-chloropyridin-2-yl)-2-(2,4-dichlorophenyl)acetamide

Uniqueness

N-(5-chloropyridin-2-yl)-2-(2,6-dichlorophenyl)acetamide is unique due to its specific substitution pattern on the pyridine and phenyl rings

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(2,6-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3N2O/c14-8-4-5-12(17-7-8)18-13(19)6-9-10(15)2-1-3-11(9)16/h1-5,7H,6H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBURAYADUYEQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NC2=NC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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